2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimycobacterial properties. The molecular formula of this compound is , and it has a molecular weight of approximately .
The compound can be synthesized through various chemical methods, and it has been studied for its pharmacological properties, especially in relation to tuberculosis treatment .
This compound is classified as a thienopyrimidine derivative, characterized by the presence of a thieno ring fused to a pyrimidine structure. Its unique substitution pattern enhances its biological activity and reactivity .
The synthesis of 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through several synthetic routes:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Industrial production may involve scaling up laboratory methods while ensuring efficient processes .
The molecular structure of 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one features:
This arrangement contributes to its potential biological activity and applications in medicinal chemistry .
The compound's structural data includes:
2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The primary target of 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is Mycobacteria, specifically Mycobacterium tuberculosis. The compound exhibits antimycobacterial activity by inhibiting bacterial growth and potentially leading to cell death.
Research indicates that this compound's mode of action involves disrupting essential biochemical pathways in Mycobacteria, contributing to its effectiveness as a therapeutic agent against tuberculosis .
The physical properties of 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one include:
Chemical properties include:
These properties are essential for understanding its behavior in biological systems and potential applications .
Due to its structural characteristics and biological activities, 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one finds applications in various fields:
This compound's unique combination of functional groups enhances its pharmacological properties compared to other derivatives in the thienopyrimidine class .
The thieno[2,3-d]pyrimidine scaffold represents a privileged heterocyclic system in drug discovery due to its bioisosteric resemblance to purine nucleobases. This structural analogy enables interactions with diverse biological targets, particularly kinases and growth factor receptors involved in pathological signaling cascades [3] [10]. The scaffold’s synthetic versatility facilitates extensive structure-activity relationship (SAR) explorations, allowing medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties. Recent studies highlight its prominence in developing inhibitors for oncology targets (e.g., VEGFR-2, ROCK kinases) and anti-infectives [2] [8] [9]. For example, derivatives like the ROCK inhibitor 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one exhibit sub-micromolar IC50 values (0.001–0.004 μM), underscoring the scaffold’s capacity for high potency [2]. Additionally, thienopyrimidines demonstrate balanced physicochemical properties, enhancing cell permeability and oral bioavailability – critical attributes for central nervous system (CNS) agents and chemotherapeutics [3].
Table 1: Therapeutic Applications of Thieno[2,3-d]pyrimidine Derivatives
Biological Target | Therapeutic Area | Key Derivatives | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
ROCK I/II | Cardiovascular, Oncology | 3-(3-Methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one | 0.004 μM (ROCK I), 0.001 μM (ROCK II) |
VEGFR-2 | Oncology (Angiogenesis) | Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | 0.15–0.23 μM |
Bacterial Enzymes | Anti-infective | Novel prodrug scaffolds | Variable (MRSA activity) |
The target compound 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone subclass, characterized by a fused bicyclic core integrating a thiophene ring with a pyrimidinone moiety. Its systematic IUPAC name defines the ring fusion ([2,3-d]), ring saturation (4(3H)-one), and substituents:
The molecular formula is C₉H₁₁N₃OS (Molecular Weight: 209.27 g/mol). Key structural features include:
Table 2: Structural Descriptors of 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one
Component | Position | Chemical Feature | Role in Bioactivity |
---|---|---|---|
Thieno[2,3-d]pyrimidin-4(3H)-one | Core | Bicyclic fused heterocycle | Target binding (kinase hinge mimic) |
Amino group | C2 | H-bond donor/acceptor | Interaction with catalytic residues |
Ethyl group | C6 | Hydrophobic alkyl chain | Enhanced lipophilicity/binding affinity |
Methyl group | N3 | N-Alkylation | Metabolic stability, solubility modulation |
The SMILES notation (O=C1C2=C(SC(CC)=C2)N=C(N)N1C
) and InChI key (GXZAQJCUXCKYKB-UHFFFAOYSA-N
) provide unambiguous representations for chemical databases .
Thienopyrimidine research evolved from early explorations of heterocyclic bioisosteres in the 1980s–1990s, where purine analogs were engineered to improve receptor selectivity and metabolic stability [10]. Key milestones include:
Table 3: Milestones in Thieno[2,3-d]pyrimidine Drug Discovery
Timeline | Innovation | Impact |
---|---|---|
1980s–1990s | Development as purine bioisosteres | Established scaffold for nucleotide-targeted agents |
2010s | ROCK inhibitors (e.g., 8k) | Validated kinase selectivity and cellular efficacy |
2020s | VEGFR-2/antibacterial hybrids | Expanded applications to oncology and infectious disease |
The structural evolution of 2-amino-6-alkyl-thienopyrimidinones reflects iterative optimizations: Early analogs featured unsubstituted N3 positions or shorter C6 chains (e.g., methyl), later superseded by ethyl/methyl combinations to balance potency and drug-likeness [9]. Contemporary research focuses on covalent inhibitors and allosteric modulators leveraging this scaffold [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7